(R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide
Description
This compound features a strained cyclopropane ring fused with a carboxamide group. Key structural elements include:
- Cyclopropane core: Imparts high ring strain, influencing reactivity and stability.
- 2-Methyl-1,3-dioxolane substituent: A five-membered oxygen-containing ring that enhances solubility and may act as a protecting group or modulate electronic effects.
- (R)-Configuration: Specifies the absolute stereochemistry at the chiral center of the 1-phenylethyl group, critical for enantioselective applications.
Properties
IUPAC Name |
1-(2-methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12(13-6-4-3-5-7-13)17-14(18)16(8-9-16)15(2)19-10-11-20-15/h3-7,12H,8-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASHZCRCMAGIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2(CC2)C3(OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Dioxolane Substituents
N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide (CAS 152719-40-9) :
- Similarities : Both compounds share a 1,3-dioxolane ring attached to the cyclopropane carboxamide core.
- Differences :
- N-Substituent : The target compound uses N-(1-phenylethyl), while this analogue has an N-benzyl group.
- Dioxolane Modification : The chloromethyl group in the analogue increases electrophilicity, whereas the methyl group in the target compound improves stability.
- Synthetic Relevance : The chloromethyl group in the analogue may serve as a reactive handle for further functionalization, unlike the inert methyl group in the target compound.
Cyclopropane Carboxamides with Halogenated Aryl Groups
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide :
- Core Structure : Cyclopropene (unsaturated cyclopropane) with a bromophenyl group.
- Key Contrasts :
- Ring Saturation : The cyclopropene’s double bond increases ring strain and reactivity compared to the saturated cyclopropane in the target compound.
- Amide Substitution : Diethylamide vs. the chiral N-(1-phenylethyl) group, affecting steric bulk and hydrogen-bonding capacity.
- Physical Properties : Melting point (102.2–102.5°C) and yield (77%) are comparable to cyclopropane derivatives synthesized via similar protocols .
Chiral Cyclopropane Carboxamides
(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide (CAS 1624261-37-5) :
- Shared Features :
- Identical N-(1-phenylethyl) group with (R)-configuration.
- Cyclopropane carboxamide backbone.
- Divergences: Substituent: Iodo vs. dioxolane group. Stereochemistry: Both compounds exhibit defined stereochemistry, but the iodo analogue has an additional chiral center at C2 of the cyclopropane.
- Predicted Properties : The iodo analogue has a higher density (1.60 g/cm³) and boiling point (447.1°C) compared to the target compound, likely due to iodine’s atomic mass and polarizability .
Cyclopropane Derivatives with Extended Aromatic Systems
(R)-N-(1-(3-(Benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (CAS 1294504-68-9) :
- Structural Complexity : This compound incorporates a difluorobenzo-dioxole moiety and an indole ring, contrasting with the simpler dioxolane and phenyl groups in the target compound.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing cyclopropane carboxamide derivatives like (R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide?
Answer:
Cyclopropane carboxamides are typically synthesized via two-step protocols:
- Procedure A : Activation of the carboxylic acid (e.g., using coupling agents like HATU or EDC) followed by reaction with amines. For example, 1-phenylcycloprop-2-ene-1-carboxylic acid reacts with dimethylamine (2.0 equiv.) at RT for 18 h, yielding 57–77% after silica gel chromatography .
- Procedure B : Ring-opening or functionalization of preformed cyclopropane cores. For instance, cycloprop-2-ene derivatives undergo diastereoselective addition with phenols (4.0 equiv.), achieving diastereomer ratios (dr) up to 23:1 .
Key Considerations : - Stoichiometry : Excess amine (2.0–4.0 equiv.) ensures complete conversion.
- Purification : Preparative column chromatography (e.g., hexanes/EtOAc gradients) is critical for isolating pure products .
Basic: How can researchers ensure stereochemical integrity during synthesis of this compound?
Answer:
Stereochemical control is achieved through:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)-1-phenylethylamine) to direct stereochemistry at the cyclopropane ring.
- Analytical Validation : Chiral HPLC or X-ray crystallography confirms configuration. For example, X-ray structures in related compounds (e.g., N-[(3S)-3-methyl-1,1-dioxo-thiolan-3-yl]cyclopropanecarboxamide) validate stereochemical assignments .
- Reaction Conditions : Low temperatures and inert atmospheres minimize racemization .
Advanced: What analytical techniques are critical for characterizing cyclopropane carboxamides?
Answer:
Primary Methods :
- NMR Spectroscopy : and NMR identify diastereomers (e.g., δ 7.35–6.96 ppm for aromatic protons in diastereomeric mixtures ).
- Mass Spectrometry : HRMS confirms molecular formula (e.g., CHFNO for a fluorinated analog ).
- Thermal Analysis : Melting points (e.g., 102.2–102.5°C ) and DSC assess purity and stability.
Advanced Techniques : - X-ray Diffraction : Resolves absolute configuration, as seen in derivatives like (E)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)cyclopropane-carboxamide .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .
Advanced: How does cyclopropane ring strain influence reactivity and stability?
Answer:
The cyclopropane ring’s high angle strain (60° vs. ideal 109.5°) enhances reactivity:
- Electrophilic Reactivity : Facilitates ring-opening reactions with nucleophiles (e.g., phenol additions to cycloprop-2-ene carboxamides ).
- Thermal Stability : Strain lowers decomposition thresholds; derivatives like rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate require storage below –20°C to prevent degradation .
Implications : - Synthetic Design : Strain-directed functionalization enables selective modifications (e.g., diastereoselective additions ).
Advanced: What strategies resolve diastereomeric mixtures in cyclopropane synthesis?
Answer:
- Chromatographic Separation : Silica gel chromatography with optimized solvent gradients (e.g., hexanes/EtOAc 5:1) resolves diastereomers with dr 17:1–23:1 .
- Crystallization : Selective crystallization from EtOAc/hexanes isolates major diastereomers (>95% purity) .
- Kinetic Control : Adjusting reaction time/temperature favors one pathway (e.g., shorter reaction times reduce equilibration ).
Basic: What are optimal reaction conditions for high-yield synthesis?
Answer:
- Temperature : Room temperature (RT) or mild heating (40–60°C) minimizes side reactions .
- Solvents : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility.
- Catalysis : Lewis acids (e.g., BF·OEt) accelerate cyclopropanation .
Data Table :
| Parameter | Typical Value | Source |
|---|---|---|
| Reaction Time | 18–24 h | |
| Amine Equiv. | 2.0–4.0 | |
| Yield Range | 52–78% | |
| Purification | Hexanes/EtOAc gradients |
Advanced: How can computational modeling aid in studying structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Predicts binding modes to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.
- DFT Calculations : Evaluates cyclopropane ring strain energy (e.g., ~27 kcal/mol for similar derivatives ).
- SAR Insights : Modifications at the 2-methyl-1,3-dioxolane group (e.g., fluorination ) alter lipophilicity (LogP 2.94 ), impacting bioavailability.
Basic: What safety protocols are recommended for handling cyclopropane carboxamides?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
